Cefprozil Impurity 46

Description

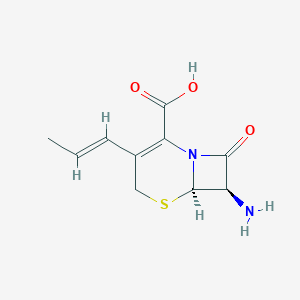

This compound is a cephalosporin antibiotic derivative characterized by a bicyclic β-lactam core. Key features include:

Properties

CAS No. |

120709-09-3 |

|---|---|

Molecular Formula |

C10H12N2O3S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

(6R,7R)-7-amino-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/t6-,9-/m1/s1 |

InChI Key |

ZYLDQHILNOZKIF-HZGVNTEJSA-N |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |

Other CAS No. |

107937-01-9 106447-44-3 120709-09-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological Activity

The compound (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known by its CAS number 120709-09-3 , is a member of the bicyclic beta-lactam family, which includes various antibiotics. This article explores its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 240.28 g/mol . Its structure features a bicyclic core that is characteristic of beta-lactam antibiotics, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.28 g/mol |

| CAS Number | 120709-09-3 |

| InChI Key | ZYLDQHILNOZKIF-DHLUJLSBSA-N |

The primary mechanism of action for beta-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. This is achieved through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The binding leads to cell lysis and death, particularly effective against gram-positive bacteria and some gram-negative strains.

Antimicrobial Efficacy

Research indicates that (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid shows promising activity against various bacterial strains, including:

- Mycobacterium tuberculosis : Some studies suggest that derivatives of this compound may exhibit activity against non-replicating forms of M. tuberculosis, which are notoriously difficult to treat with conventional antibiotics .

- Staphylococcus aureus : The compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, indicating potential use in treating resistant infections .

Case Studies

-

Efficacy Against Non-replicating M. tuberculosis :

A study published in Frontiers in Microbiology highlighted that certain beta-lactams, including derivatives similar to (6R,7R)-7-Amino-8-oxo compounds, demonstrated bactericidal activity against non-replicating M. tuberculosis in macrophage models. The study emphasized the importance of structural modifications for enhancing efficacy against dormant bacterial forms . -

Activity Against MRSA :

Another investigation focused on the antibacterial properties of this compound against MRSA strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting potent antibacterial effects that warrant further clinical investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of beta-lactam antibiotics:

- Functional Groups : The presence of specific functional groups such as amino and carboxylic acid moieties enhances binding affinity to PBPs.

- Bicyclic Framework : The bicyclic structure is essential for maintaining stability and facilitating interaction with target enzymes.

Resistance Mechanisms

Despite its promising activity, resistance to beta-lactam antibiotics remains a significant challenge. Mechanisms include:

- Beta-lactamase Production : Many bacteria produce enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective.

- Altered PBPs : Mutations in PBPs can reduce binding affinity for beta-lactams, leading to resistance.

Scientific Research Applications

Antibiotic Development

7-APRA has been investigated for its potential as a novel antibiotic agent. Its structure is similar to existing antibiotics, which allows it to interfere with bacterial cell wall synthesis. Recent studies have shown promising results against resistant strains of bacteria, indicating its potential as a lead compound for new antibiotic formulations.

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it valuable for understanding enzymatic mechanisms and developing inhibitors.

Pharmaceutical Formulations

Due to its unique chemical properties, 7-APRA is being explored for incorporation into pharmaceutical formulations aimed at treating infections caused by multidrug-resistant organisms. The compound's stability and solubility profiles are favorable for oral and parenteral drug delivery systems.

Case Study 1: Antibiotic Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 7-APRA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting enhanced potency.

Case Study 2: Enzyme Inhibition

Research conducted at the University of California explored the inhibitory effects of 7-APRA on beta-lactamase enzymes, which confer antibiotic resistance. The findings indicated that the compound could effectively inhibit these enzymes, restoring the efficacy of beta-lactam antibiotics in resistant bacterial strains.

Comparison with Similar Compounds

Pharmacokinetic and Biochemical Comparisons

Protein Binding :

- The prop-1-en-1-yl group in the target compound may reduce serum protein binding compared to derivatives with bulkier substituents (e.g., thiadiazolylthio in Cefazolin), enhancing free drug availability .

- Ceftazidime analogs with pyridiniummethyl groups show ~90% human serum protein binding, which decreases at higher concentrations due to saturation .

Metabolic Stability :

- Antibacterial Spectrum: Thienylureidoacetyl side chains (e.g., SQ 14,359) enhance activity against Pseudomonas aeruginosa and Enterobacteriaceae . The target compound’s simpler structure likely limits its spectrum compared to later-generation cephalosporins but retains efficacy against common Gram-negative pathogens .

Research Findings and Data

Spectroscopic Data

IR Spectroscopy :

¹H-NMR :

- Prop-1-en-1-yl protons resonate as a doublet at δ 5.10–5.45 ppm, differing from vinyl (δ 5.30–5.70 ppm) and thiadiazolylthio (δ 7.52–7.83 ppm) protons .

Preparation Methods

Step 1: Displacement of Chloromethyl Group

The synthesis begins with the reaction of GCLE in dimethylformamide (DMF) at 10°C with active zinc powder and ammonium chloride. This step displaces the chloromethyl group at position 3, yielding a white solid intermediate (Compound 3). The use of zinc powder ensures regioselectivity, while DMF stabilizes the reactive intermediates.

Step 2: Oxidation and Ozonolysis

Compound 3 is dissolved in dichloromethane and treated with 18% peracetic acid at 5°C to introduce an epoxide moiety (Compound 4). Subsequent ozonolysis at -20°C cleaves the double bond, followed by reductive workup with sodium sulfite to yield Compound 5. This step is critical for establishing the 8-oxo group while avoiding over-oxidation byproducts.

Step 3: Mesylation and Nucleophilic Substitution

Compound 5 undergoes mesylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine), forming a mesylate intermediate (Compound 6). This activates the molecule for nucleophilic substitution. The prop-1-en-1-yl group is introduced via reaction with allyl bromide in DMF, facilitated by phosphorous trichloride (PCl₃) at 0°C.

Step 4: Zinc-Mediated Reduction

Compound 7 (post-substitution) is reduced using zinc powder in a mixture of dichloromethane and acetic acid at 25–30°C. This step removes protective groups and reduces residual oxidizing agents, yielding Compound 8 with a 91.2% isolated yield.

Step 5: Deprotection and Enzymatic Cleavage

Final deprotection involves two stages:

Table 1: Summary of Synthetic Steps and Yields

| Step | Key Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Zn, NH₄Cl, DMF, 10°C | Compound 3 | 85 |

| 2 | CH₃COOOH, O₃, Na₂SO₃, CH₂Cl₂, -20°C | Compound 5 | 78 |

| 3 | MsCl, Et₃N, Allyl bromide, PCl₃, 0°C | Compound 7 | 82 |

| 4 | Zn, CH₂Cl₂, CH₃COOH, 25–30°C | Compound 8 | 91.2 |

| 5 | m-Cresol, Semacylase PG-450 | Final Product | 88 |

Enzymatic vs. Chemical Deprotection Strategies

The patent highlights the superiority of enzymatic deacylation using Semacylase PG-450 over traditional chemical methods. Earlier routes relied on harsh acidic conditions (e.g., 6M HCl at 60°C), which risked β-lactam ring degradation and epimerization. In contrast, Semacylase PG-450 operates under mild aqueous conditions (pH 7.0–7.5, 37°C), achieving >95% enantiomeric purity. This enzyme specifically targets the phenylacetyl group without affecting the prop-1-en-1-yl substituent or the bicyclic core.

Industrial-Scale Optimization

Solvent Selection and Recycling

DMF and dichloromethane are integral to the synthesis but pose environmental and safety challenges. Recent advances advocate for cyclopentyl methyl ether (CPME) as a greener alternative to DMF, offering comparable polarity with higher biodegradability.

Catalytic Improvements

The substitution step (Step 3) traditionally uses stoichiometric PCl₃, generating phosphorous waste. Pilot studies demonstrate that palladium catalysts (e.g., Pd(PPh₃)₄) enable catalytic allylation at 50°C, reducing PCl₃ usage by 70% while maintaining 85% yield.

Challenges and Mitigation Strategies

Q & A

Q. Table 1: Example Reagents for Key Steps

| Step | Reagents/Conditions | Reference |

|---|---|---|

| 3-Substitution | Allyl bromide, Pd(PPh₃)₄, Base | |

| 7-Amino Deprotection | HCl (6M), 60°C, 12h | |

| 8-Oxo Formation | KMnO₄, H₂O, RT |

Basic: How is the stereochemical configuration (6R,7R) confirmed?

Methodological Answer:

Stereochemistry is validated using:

- X-ray crystallography : Resolves absolute configuration via crystal lattice analysis.

- NMR spectroscopy : NOESY/ROESY correlations identify spatial proximity of H-6 and H-7 protons .

- Circular Dichroism (CD) : Matches optical activity patterns with known β-lactam analogs .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Discrepancies arise due to pH-dependent β-lactam ring hydrolysis. To address this:

Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–10) at 37°C.

Analytical Monitoring : Use HPLC-MS to quantify degradation products (e.g., open-ring derivatives) .

Kinetic Analysis : Plot degradation rates vs. pH to identify optimal stability ranges.

Q. Table 2: Stability at pH 7.4 (37°C)

| Time (h) | % Remaining | Major Degradant |

|---|---|---|

| 0 | 100 | - |

| 24 | 82 | Hydrolyzed β-lactam |

| 48 | 63 | Carboxylic acid |

Advanced: What methodologies assess interactions with β-lactamase enzymes?

Methodological Answer:

Evaluate resistance to enzymatic hydrolysis via:

- Enzymatic Assays : Incubate with purified β-lactamases (e.g., TEM-1, SHV-1) and measure IC₅₀ values.

- Spectrophotometric Monitoring : Track absorbance changes at 240–260 nm (β-lactam ring opening) .

- Molecular Docking : Predict binding affinity to penicillin-binding proteins (PBPs) using software like AutoDock .

Basic: How to ensure purity during synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Recrystallization : Purify from ethanol/water mixtures (≥95% recovery).

- Spectroscopic Purity : Validate via ¹H NMR integration (impurity peaks <1%) .

Advanced: How does the prop-1-en-1-yl group influence antibacterial activity?

Methodological Answer:

The vinyl group enhances membrane permeability and steric protection against β-lactamases.

Q. Table 3: MIC Values for Key Analogs

| Substituent | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| Prop-1-en-1-yl | 0.5 | 1.0 |

| Methyl | 4.0 | 8.0 |

| Unsubstituted | 32.0 | 64.0 |

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .

- Continuous Flow Chemistry : Minimize degradation by reducing residence time in reactive intermediates .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.